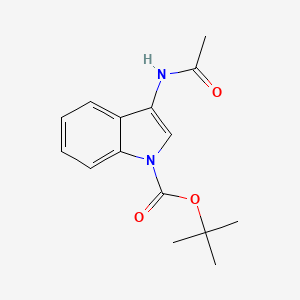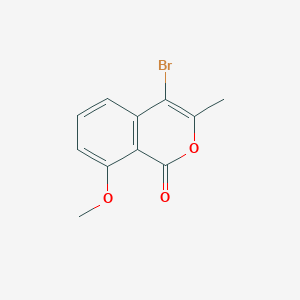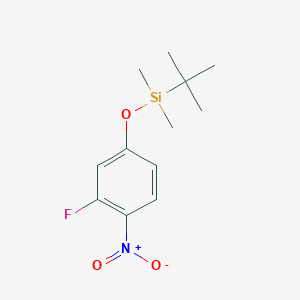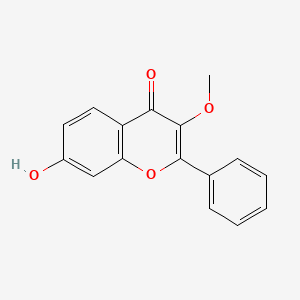
(4-Bromo-6-methoxy-3-methylpyridin-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-6-methoxy-3-methylpyridin-2-yl)methyl acetate is a chemical compound with the molecular formula C10H12BrNO3 and a molecular weight of 274.11 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a pyridine ring, with an acetate ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-methoxy-3-methylpyridin-2-yl)methyl acetate typically involves the following steps:
Methoxylation: The addition of a methoxy group to the pyridine ring.
Acetylation: The formation of the acetate ester functional group.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-6-methoxy-3-methylpyridin-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
(4-Bromo-6-methoxy-3-methylpyridin-2-yl)methyl acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4-Bromo-6-methoxy-3-methylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-6-methoxy-3-methylpyridin-2-yl)methyl alcohol: Similar structure but with an alcohol functional group instead of an acetate ester.
(4-Bromo-6-methoxy-3-methylpyridin-2-yl)methyl chloride: Similar structure but with a chloride functional group instead of an acetate ester.
Uniqueness
(4-Bromo-6-methoxy-3-methylpyridin-2-yl)methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H12BrNO3 |
|---|---|
Peso molecular |
274.11 g/mol |
Nombre IUPAC |
(4-bromo-6-methoxy-3-methylpyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C10H12BrNO3/c1-6-8(11)4-10(14-3)12-9(6)5-15-7(2)13/h4H,5H2,1-3H3 |
Clave InChI |
AAKXOYCWLNSSEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C=C1Br)OC)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Bromo-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11848837.png)

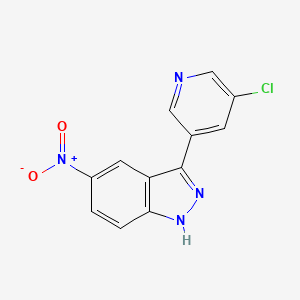
![N'-(Propanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11848857.png)

